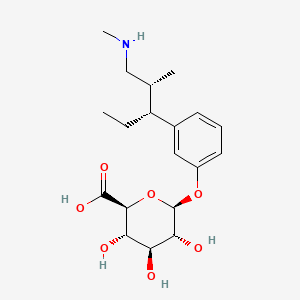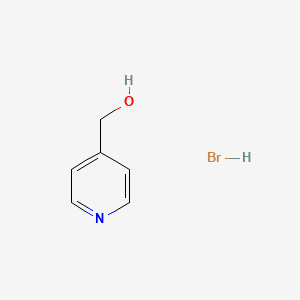
Pyridin-4-ylmethanol hydrobromide
Overview
Description
Pyridin-4-ylmethanol hydrobromide is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 g/mol. It is a light-yellow to yellow powder or crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The exact mode of action of Pyridin-4-ylmethanol hydrobromide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level are subjects of ongoing research.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanol hydrobromide can be synthesized through several methods, including the bromination of pyridin-4-ylmethanol. The reaction typically involves treating pyridin-4-ylmethanol with hydrobromic acid under controlled conditions to yield the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-ylmethanol hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: this compound can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction reactions can yield pyridin-4-ylmethanol.
Substitution: Substitution reactions can produce various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-4-ylmethanol hydrobromide is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In biology, it serves as a building block for the development of bioactive compounds. Its applications in medicine include the design of new drugs and therapeutic agents. In industry, it is used in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Pyridin-3-ylmethanol hydrobromide
Pyridin-2-ylmethanol hydrobromide
Pyridin-4-ylmethanol chloride
Pyridin-3-ylmethanol chloride
Properties
IUPAC Name |
pyridin-4-ylmethanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRFYYGBGHAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CO.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20798154 | |
| Record name | (Pyridin-4-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20798154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65737-59-9 | |
| Record name | (Pyridin-4-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20798154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


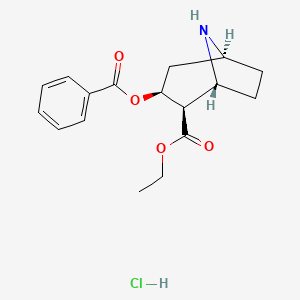
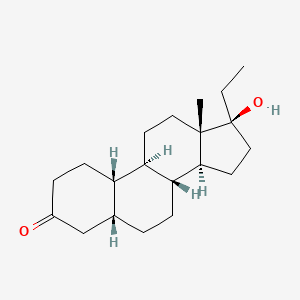
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
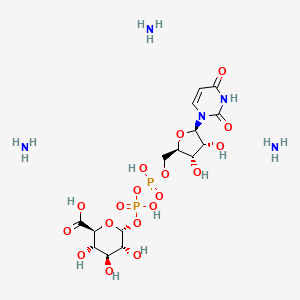
![1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride](/img/structure/B1514384.png)

![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)
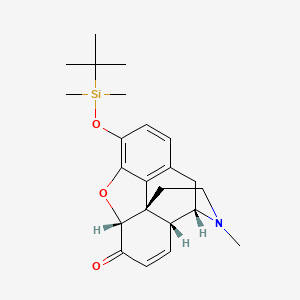
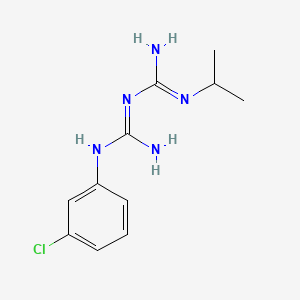
![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)
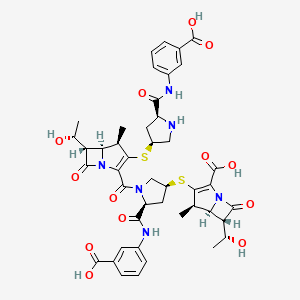
![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)
